
2,4-Diamino-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-methylphenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of two amino groups and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Diamino-5-methylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,4-dinitro-5-methylphenol, followed by reduction of the nitro groups to amino groups. The reaction typically requires a strong reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-5-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Diamino-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-diamino-5-methylphenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-6-methylphenol
- 2,4-Diamino-5-ethylphenol
- 2,4-Diamino-5-chlorophenol
Uniqueness
2,4-Diamino-5-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of amino and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
60268-17-9 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2,4-diamino-5-methylphenol |
InChI |
InChI=1S/C7H10N2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,8-9H2,1H3 |
Clé InChI |
DPKOCFTZJRJTQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


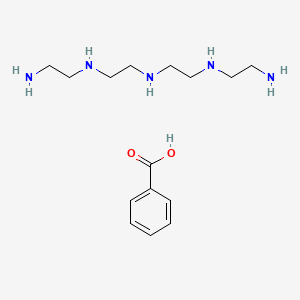
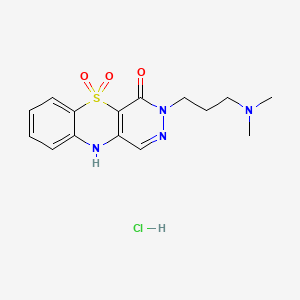

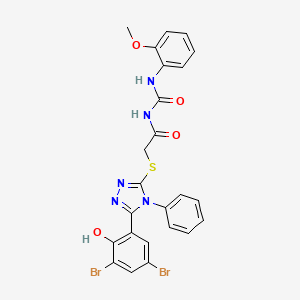
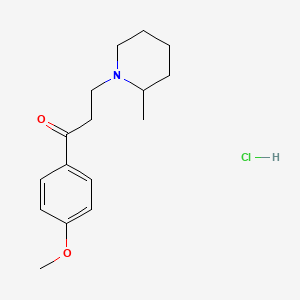


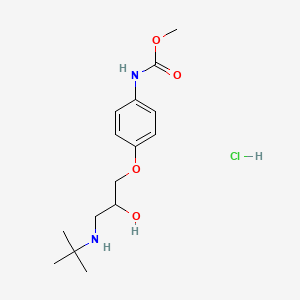
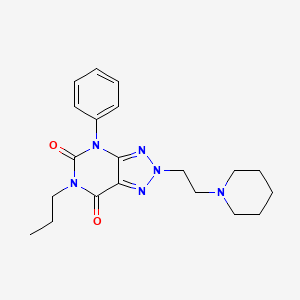

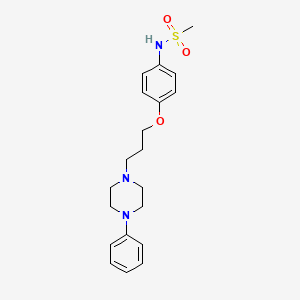
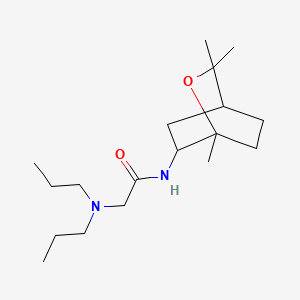

![1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12718453.png)
